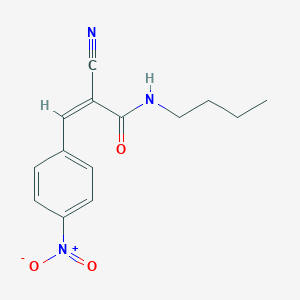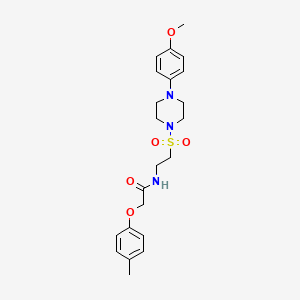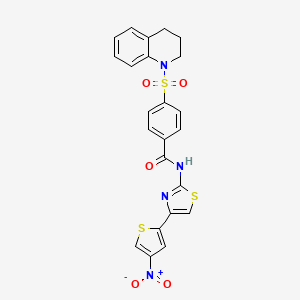
(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide, also known as BNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins and enzymes. This reaction can result in the inhibition of enzymatic activity and subsequent cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is its high reactivity and selectivity, making it a useful reagent for organic synthesis. However, its potential toxicity and instability in aqueous solutions limit its use in certain applications.
Future Directions
There are several potential future directions for research involving (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide. One area of interest is the development of novel bioactive compounds using (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide as a key intermediate. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide and its potential applications in medicine and material science. Finally, the development of new synthetic methods for (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide could lead to improved efficiency and yield in its production.
Synthesis Methods
(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of butyl cyanoacetate with 4-nitrobenzaldehyde to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product, (Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide.
Scientific Research Applications
(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been used as a key intermediate in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-3-8-16-14(18)12(10-15)9-11-4-6-13(7-5-11)17(19)20/h4-7,9H,2-3,8H2,1H3,(H,16,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIDMRNCKRLCTP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)


![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)
![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)